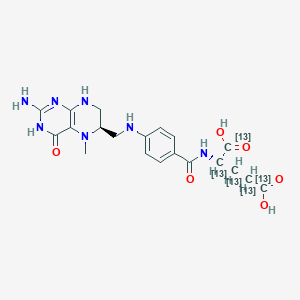

5-Methyltetrahydrofolic acid-13C5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H25N7O6 |

|---|---|

Molekulargewicht |

464.42 g/mol |

IUPAC-Name |

(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1/i6+1,7+1,13+1,14+1,19+1 |

InChI-Schlüssel |

ZNOVTXRBGFNYRX-YDDCNDSASA-N |

Isomerische SMILES |

CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |

Kanonische SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Methyltetrahydrofolic Acid-13C5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of 5-Methyltetrahydrofolic acid-13C5. This isotopically labeled compound is a crucial tool in clinical and nutritional research, primarily serving as an internal standard for the accurate quantification of its endogenous counterpart, 5-methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 5-MTHF where five carbon atoms in the glutamic acid moiety are replaced with carbon-13 isotopes.[1] This mass shift of +5 amu allows for its clear differentiation from the unlabeled analyte in mass spectrometry-based assays, ensuring high precision and accuracy in quantification.[1]

| Property | Value |

| Molecular Formula | ¹³C₅C₁₅H₂₅N₇O₆ |

| Molecular Weight | 464.42 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥95% |

| Appearance | White to off-white or light yellow powder/crystalline solid |

| Storage Temperature | -20°C, protect from light, air, and moisture |

| Solubility | Soluble in DMSO (e.g., 55-83.33 mg/mL), aqueous base (slightly, sonicated), and sparingly soluble in aqueous buffers.[2][3][4][5] |

| Stability | Stable as a solid for ≥4 years at -20°C.[3] In solution, it is sensitive to oxidation, heat, and light.[6] Oxygen is a major factor in its degradation.[6] |

Synthesis and Structure

The synthesis of this compound involves the coupling of a ¹³C₅-labeled L-glutamic acid with the p-aminobenzoyl and pteridine (B1203161) ring moieties, followed by reduction and methylation. While specific proprietary synthesis details are not publicly available, a general workflow can be conceptualized.

Biological Role: One-Carbon Metabolism

5-MTHF is a critical coenzyme in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), amino acids, and for methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine in a reaction catalyzed by methionine synthase. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological processes, including DNA methylation.

Experimental Protocols

Quantification of 5-Methyltetrahydrofolic Acid in Human Serum/Plasma by LC-MS/MS

This protocol outlines a typical stable isotope dilution assay for the quantification of 5-MTHF in human serum or plasma using this compound as an internal standard.[7][8][9]

1. Materials and Reagents:

-

5-Methyltetrahydrofolic acid (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

Ultrapure water

-

Human serum/plasma samples

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of 5-MTHF and 5-MTHF-13C5 in a suitable solvent (e.g., DMSO or a buffer containing antioxidants like ascorbic acid and DTT).

-

Prepare a series of working standard solutions by serially diluting the 5-MTHF stock solution.

-

Prepare a working internal standard solution of 5-MTHF-13C5 at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of serum/plasma, add an antioxidant solution (e.g., ascorbic acid).

-

Add a fixed volume of the working internal standard solution (5-MTHF-13C5).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 5-MTHF from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1

-

5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Characterization

While a specific, publicly available NMR spectrum for this compound is not readily found, its identity and purity are typically confirmed by the manufacturer using mass spectrometry and HPLC. The expected ¹³C NMR spectrum would show enriched signals corresponding to the five carbons of the glutamic acid moiety, clearly distinguishing it from the unlabeled compound.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of the biologically active form of folate in various biological matrices. Its use as an internal standard in LC-MS/MS assays has significantly advanced research in nutrition, clinical diagnostics, and drug development by enabling reliable assessment of folate status and metabolism. This guide provides a foundational understanding of its chemical properties, biological context, and application in a key analytical protocol, serving as a valuable resource for professionals in the field.

References

- 1. Chemoenzymatic Assembly of Isotopically Labeled Folates [agris.fao.org]

- 2. Synthesis of 1‐13C and 3‐13C isotopic isomers of aspartic and glutamic acids | Semantic Scholar [semanticscholar.org]

- 3. The urinary excretion of orally administered pteroyl-L-glutamic acid by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]

- 8. 5-メチルテトラヒドロ葉酸-(グルタミン酸-13C5) 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

5-Methyltetrahydrofolic Acid-13C5: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5) in the research field. As a stable, isotopically labeled analog of the most biologically active form of folate, 5-MTHF-13C5 is an indispensable tool in metabolism, pharmacokinetic, and clinical diagnostic research. Its primary utility lies in its role as a tracer and an internal standard for highly sensitive and specific analytical methods.

Core Applications in Research

This compound is predominantly used in two critical areas of research:

-

Metabolic and Pharmacokinetic Tracer: As a biologically identical but mass-shifted version of endogenous 5-MTHF, the 13C5-labeled form allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of externally administered folate.[1] This is crucial for understanding folate bioavailability from different sources and in various populations.[2] Studies have utilized 5-MTHF-13C5 to compare the pharmacokinetic profiles of supplemental folic acid versus the natural 5-MTHF, demonstrating the latter's higher bioavailability.[3][4]

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), 5-MTHF-13C5 serves as an ideal internal standard.[1][5] Its chemical and physical properties are nearly identical to the analyte (endogenous 5-MTHF), ensuring that it behaves similarly during sample extraction, purification, and ionization. This corrects for variations in sample processing and instrument response, leading to highly accurate and precise quantification of 5-MTHF levels in biological matrices such as plasma, serum, and cerebrospinal fluid.[5][6][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing 5-MTHF-13C5, primarily in pharmacokinetic and analytical applications.

Table 1: Pharmacokinetic Parameters of Folates

| Parameter | [6S]-5-MTHF | Folic Acid | Genotype (MTHFR 677C→T) | Reference |

| AUC (nmol·h/L) | Significantly Higher | Lower | CC and TT | [4] |

| Cmax (nmol/L) | Significantly Higher | Lower | CC and TT | [4] |

| tmax (h) | Significantly Shorter | Longer | CC and TT | [4] |

AUC: Area under the curve; Cmax: Maximum concentration; tmax: Time to maximum concentration.

Table 2: Analytical Method Parameters for 5-MTHF Quantification using 5-MTHF-13C5 Internal Standard

| Parameter | Value | Matrix | Analytical Method | Reference |

| Linear Range | 0.94 - 97 ng/mL | Serum | LC/ESI-MS | [5] |

| Precision (CV) | 5.3% | Serum | LC/ESI-MS | [5] |

| Linear Range | 25 - 400 nM | Cerebrospinal Fluid | HPLC-ESI-MS/MS | [6][7] |

| Analytical Measurement Range | 3 - 1000 nM | Cerebrospinal Fluid | HPLC-ESI-MS/MS | [6][7] |

| Intra-assay CV | < 3.8% | Plasma | LC-MS/MS | [4] |

| Inter-assay CV | < 1.7% | Plasma | LC-MS/MS | [4] |

CV: Coefficient of Variation; LC/ESI-MS: Liquid Chromatography/Electrospray Ionization-Mass Spectrometry; HPLC-ESI-MS/MS: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

Experimental Protocols

Quantification of 5-MTHF in Human Serum using LC/ESI-MS with 5-MTHF-13C5 Internal Standard

This protocol is adapted from the methodology described for the quantitative determination of 5-MTHF in human serum.[5]

a. Sample Preparation:

-

To 0.5 mL of human serum, add a known amount of 5-MTHF-13C5 (labeled on the glutamic acid portion) to serve as the internal standard.

-

Allow the sample to equilibrate.

-

Perform solid-phase extraction (SPE) to trap the analyte and internal standard.

-

Elute the folates from the SPE cartridge using the HPLC mobile phase.

b. LC/ESI-MS Analysis:

-

Inject a 40 µL aliquot of the eluate into the LC/ESI-MS system.

-

Utilize electrospray ionization (ESI) in the positive ion mode.

-

Monitor the specific mass-to-charge (m/z) transitions for both endogenous 5-MTHF and the 5-MTHF-13C5 internal standard.

-

Construct a calibration curve by adding known amounts of 5-MTHF to serum to establish a linear dilution curve.

Pharmacokinetic Study of Orally Administered Folates

This protocol outlines a general methodology for a crossover study comparing the pharmacokinetics of 5-MTHF and folic acid, utilizing isotopically labeled standards.[3][4]

a. Study Design:

-

Recruit healthy female volunteers with specific MTHFR genotypes (e.g., homozygous TT and wild-type CC for the 677C→T mutation).

-

Employ a randomized, crossover design.

-

Administer a single oral dose of either folic acid (e.g., 400 µg) or an equimolar amount of [6S]-5-MTHF (e.g., 416 µg).

-

A washout period should be observed between the two interventions.

b. Sample Collection and Analysis:

-

Collect plasma samples at multiple time points up to 8 hours post-supplementation.

-

For analysis, add [13C5]-5-MTHF to the plasma samples as an internal standard.

-

Purify the plasma samples using folate-binding protein affinity columns, followed by a concentration step.

-

Analyze the samples using LC-MS/MS to determine the concentrations of the different folate forms over time.

-

Calculate pharmacokinetic parameters such as AUC, Cmax, and tmax.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [6S]-5-methyltetrahydrofolate increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C→T polymorphism of methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 5-Methyltetrahydrofolic Acid-13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5). Given that 5-MTHF-13C5 is an isotopically labeled analog of 5-methyltetrahydrofolate (5-MTHF), its stability profile is considered to be nearly identical. The carbon-13 isotopes do not significantly alter the chemical properties that influence stability. Therefore, this guide draws upon stability data for 5-MTHF as a direct and reliable surrogate.

5-Methyltetrahydrofolic acid is the biologically active form of folic acid. Its stability is a critical factor for researchers using it as an internal standard in quantitative analyses and for professionals in drug development. The primary factors influencing its degradation are exposure to oxygen, temperature, light, and pH.

Recommended Storage Conditions

For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower. It is crucial to protect the compound from light. For long-term storage, temperatures of -70°C or -196°C are recommended to ensure maximum stability. The compound should be stored in a tightly sealed container in a dry and well-ventilated place.

Stability Profile of 5-Methyltetrahydrofolic Acid

The stability of 5-MTHF is significantly impacted by several environmental factors. The degradation of 5-MTHF generally follows first-order reaction kinetics.

Influence of Temperature

Elevated temperatures accelerate the degradation of 5-MTHF. In aqueous solutions, the degradation is more pronounced at higher temperatures.

| Temperature (°C) | Time (min) | Conditions | Retention Rate (%) |

| 85 | 15 | In phosphate (B84403) buffer (pH 7), under dark, nitrogen-flushed conditions | 72.86 ± 2.15[1] |

| 100 | 15 | In phosphate buffer (pH 7), under dark, nitrogen-flushed conditions | 42.76 ± 3.19[1] |

The activation energy (Ea) for the thermal degradation of 5-methyltetrahydrofolic acid has been estimated to be 79.98 kJ mol-1 in a phosphate buffer at pH 7.

Influence of Light

Exposure to light, particularly UV radiation, can lead to the photodegradation of 5-MTHF. The primary mechanism of degradation is the cleavage of the C(9)-N(10) bond.

| Condition | Temperature (°C) | Time (min) | Retention Rate (%) |

| Light | 85 | 15 | 58.45 ± 1.16[1] |

| Dark | 85 | 15 | 72.86 ± 2.15[1] |

The photodegradation of 5-MTHF follows first-order kinetics with a degradation rate constant of 9.2 x 10⁻³ min⁻¹ under specific experimental conditions (fluence rate of 2.15 mW cm⁻², exposure wavelengths from 280 to 350 nm).[2][3]

Influence of Oxygen

Oxygen is a major factor in the degradation of 5-MTHF, leading to oxidative cleavage. The presence of oxygen significantly accelerates the degradation process, especially at elevated temperatures.

| Condition | Temperature (°C) | Time (min) | Retention Rate (%) |

| Nitrogen flushed (anaerobic) | 85 | 15 | 72.86 ± 2.15[1] |

| Air (aerobic) | 85 | 15 | 17.29 ± 1.24[1] |

Influence of pH

5-Methyltetrahydrofolic acid is relatively stable across a pH range of 2 to 10 when not subjected to heat treatment.[4][5] Its thermostability is enhanced at a neutral pH of 7.

Experimental Protocols

Stability Testing in Aqueous Solution

A common method to assess the stability of 5-MTHF involves dissolving it in a buffer solution (e.g., 0.1 M phosphate buffer, pH 7) and subjecting it to various conditions.

Methodology:

-

Sample Preparation: Freshly prepare a solution of 5-MTHF in the desired buffer. To study the effect of oxygen, the solution can be flushed with nitrogen.

-

Stress Conditions: Expose the samples to different temperatures in a water bath, and for photostability, use a light source with a defined wavelength range and intensity. Control samples should be kept in the dark.

-

Sample Analysis: At specified time intervals, take aliquots of the solution and immediately cool them in an ice bath to halt further degradation. Analyze the concentration of 5-MTHF using a validated analytical method such as HPLC or LC-MS/MS.

HPLC Analysis of 5-MTHF

Instrumentation: A liquid chromatograph equipped with a UV/Vis detector. Column: A reverse-phase C18 column. Mobile Phase: A gradient elution using a phosphate buffer and an organic solvent like acetonitrile. Detection: Chromatograms are typically recorded at 290 nm.

Diagrams

Caption: Factors influencing the degradation of 5-MTHF-13C5.

Caption: General workflow for stability testing of 5-MTHF-13C5.

Caption: Simplified role of 5-MTHF in one-carbon metabolism.

References

- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ous-research.no [ous-research.no]

- 4. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. [scholars.duke.edu]

The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate (5-MTHF) stands as the most biologically active and predominant form of folate in the human body, playing a pivotal role in the intricate network of biochemical reactions known as one-carbon metabolism. This essential nutrient is the primary circulatory form of folate and is fundamental for a myriad of physiological processes, including DNA synthesis and repair, regulation of gene expression through methylation, and the synthesis of neurotransmitters and phospholipids.[1][2][3] Unlike synthetic folic acid, 5-MTHF is directly usable by the body, bypassing several enzymatic conversion steps.[1] This guide provides an in-depth technical overview of the biological functions of 5-MTHF in one-carbon metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Core Functions of 5-Methyltetrahydrofolate in One-Carbon Metabolism

The primary function of 5-MTHF is to serve as a crucial methyl group donor.[2][4] This single carbon unit is essential for the remethylation of homocysteine to methionine, a reaction that lies at the heart of the methionine cycle.[1][5] This cycle is intrinsically linked to the folate cycle and the transsulfuration pathway, forming the core of one-carbon metabolism.

The key enzymatic reaction involving 5-MTHF is catalyzed by methionine synthase (MS) , also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[6][7] In this vitamin B12-dependent reaction, the methyl group from 5-MTHF is transferred to homocysteine, yielding methionine and tetrahydrofolate (THF).[6] THF can then re-enter the folate cycle to be converted back into various folate cofactors.

The methionine produced is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[4][8] These reactions are critical for the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, cellular signaling, and membrane integrity.[2] The donation of its methyl group converts SAM to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, thus completing the methionine cycle.[8]

Perturbations in the availability of 5-MTHF can lead to an accumulation of homocysteine (hyperhomocysteinemia), a known risk factor for cardiovascular diseases.[5][9] Furthermore, insufficient 5-MTHF levels can impair SAM production, leading to widespread hypomethylation and subsequent cellular dysfunction.[4]

Quantitative Data in One-Carbon Metabolism

The following tables summarize key quantitative data related to 5-MTHF and associated metabolites and enzymes in one-carbon metabolism. These values provide a reference for researchers in the field.

Table 1: Typical Plasma Concentrations of Key Metabolites in Healthy Adults

| Metabolite | Concentration Range | Units | References |

| 5-Methyltetrahydrofolate (5-MTHF) | 19.2 (median) | nmol/L | [8] |

| Homocysteine | 5 - 15 | µmol/L | [10] |

| S-Adenosylmethionine (SAM) | 85.5 ± 11.1 (SD) | nmol/L | [1] |

| S-Adenosylhomocysteine (SAH) | 13.3 ± 5.0 (SD) | nmol/L | [1] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Source | References |

| Methionine Synthase (MS) | Homocysteine | 0.1 | 350 | Not Specified | [11] |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylenetetrahydrofolate | 5 - 400 (substrate concentration range tested) | Not Specified | Human | [12] |

Table 3: Tissue Concentrations of 5-MTHF in Mice

| Tissue | Male (nmol/g) | Female (nmol/g) | References |

| Liver | ~15 | ~30 | [13] |

| Kidney | ~12 | ~12 | [13] |

| Brain | ~2 | ~2 | [13] |

| Heart | ~1 | ~1 | [13] |

| Lung | ~1 | ~1 | [13] |

| Blood | ~0.5 | ~0.5 | [13] |

Note: The above data is from C57BL/6J mice and may not directly translate to human tissue concentrations. Human tissue-specific data for 5-MTHF is limited.

Signaling Pathways and Experimental Workflows

The Central Role of 5-MTHF in the Methionine Cycle

The following diagram illustrates the pivotal position of 5-MTHF in the methionine cycle, highlighting its role in homocysteine remethylation and the subsequent generation of the universal methyl donor, SAM.

Experimental Workflow for Quantifying Key Metabolites

Accurate quantification of 5-MTHF and related metabolites is crucial for research in this field. The following diagram outlines a typical experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodologies for Key Experiments

Quantification of 5-Methyltetrahydrofolate in Plasma by HPLC-MS/MS

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 5-MTHF from other plasma components, followed by Tandem Mass Spectrometry (MS/MS) for sensitive and specific quantification using a stable isotope-labeled internal standard.[9][14]

Protocol:

-

Sample Preparation:

-

To 200 µL of plasma, add an internal standard solution containing a known concentration of [¹³C₅]-5-methyltetrahydrofolate.

-

Precipitate proteins by adding 400 µL of methanol (B129727) containing an antioxidant like ascorbic acid or dithiothreitol (B142953) to prevent folate degradation.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase.[14]

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of 5-MTHF from other folates and interfering substances.

-

-

MS/MS Detection:

-

The HPLC eluent is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both 5-MTHF (e.g., m/z 460.2 → 313.2) and the internal standard ([¹³C₅]-5-MTHF).

-

Quantify the concentration of 5-MTHF in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-MTHF.[9]

-

Measurement of Methionine Synthase (MS) Activity (Non-Radioactive Spectrophotometric Assay)

Principle: This assay measures the activity of methionine synthase by quantifying the production of tetrahydrofolate (THF), which is then converted to a stable, colored product that can be measured spectrophotometrically.[12][15]

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2) containing dithiothreitol (DTT) as a reducing agent, S-adenosylmethionine (SAM) as an allosteric activator, and hydroxocobalamin (B81358) (vitamin B12).

-

Prepare separate solutions of the substrates: 5-methyltetrahydrofolate and homocysteine.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer with the cell lysate or purified enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrates, 5-MTHF and homocysteine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid or a mixture of formic acid and HCl).[15]

-

-

Detection:

-

The acidic conditions convert the THF product to 5,10-methenyltetrahydrofolate, which has a distinct absorbance maximum at approximately 350 nm.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the amount of product formed over time, using the molar extinction coefficient of 5,10-methenyltetrahydrofolate.

-

Quantification of Homocysteine in Plasma by LC-MS/MS

Principle: Total homocysteine in plasma is measured after a reduction step to convert all forms (free, protein-bound, and disulfide) to free homocysteine. This is followed by LC-MS/MS analysis with a stable isotope-labeled internal standard.[4][10][16]

Protocol:

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of a reducing agent solution (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine).

-

Add 50 µL of an internal standard solution containing a known concentration of homocysteine-d₄.

-

Incubate at room temperature for 10-30 minutes to ensure complete reduction.

-

Precipitate proteins by adding 200 µL of an organic solvent like acetonitrile or methanol.[4]

-

Vortex and centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a vial for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable HPLC column (e.g., C18 or a mixed-mode column).

-

Use an isocratic or gradient elution with a mobile phase typically consisting of an acidic aqueous solution and an organic modifier.

-

Detect and quantify homocysteine and its internal standard using MS/MS in positive ESI mode, monitoring their specific precursor-product ion transitions.

-

Calculate the homocysteine concentration based on the peak area ratio relative to the internal standard and a calibration curve.

-

Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Plasma by LC-MS/MS

Principle: This method allows for the simultaneous quantification of SAM and SAH in plasma using LC-MS/MS with their respective stable isotope-labeled internal standards.[1][17][18]

Protocol:

-

Sample Preparation:

-

To 20 µL of plasma, add 180 µL of an internal standard solution containing known concentrations of [²H₃]-SAM and [²H₄]-SAH in an acidic mobile phase A to stabilize the analytes.

-

Filter the mixture through a 10 kDa molecular weight cutoff filter by ultracentrifugation to remove proteins.[17]

-

-

LC-MS/MS Analysis:

-

Inject the filtrate onto a C18 or specialized column for polar molecules.

-

Use a gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Perform detection using MS/MS with positive ESI, monitoring the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.

-

Quantify SAM and SAH concentrations by comparing their peak area ratios to their respective internal standards against calibration curves.[1][18]

-

Conclusion

5-Methyltetrahydrofolate is a cornerstone of one-carbon metabolism, with its biological role extending to numerous critical cellular functions. A thorough understanding of its metabolism, the enzymes that govern its function, and its interplay with other key metabolites is essential for researchers and professionals in the fields of nutrition, disease pathology, and drug development. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for advancing research in this vital area of human health. Future investigations focusing on tissue-specific folate metabolism and the precise kinetic parameters of key enzymes will further enhance our understanding of the intricate regulatory mechanisms governing one-carbon metabolism.

References

- 1. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 8. Serum 5-Methyltetrahydrofolate Status Is Associated with One-Carbon Metabolism-Related Metabolite Concentrations and Enzyme Activity Indicators in Young Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. sites.duke.edu [sites.duke.edu]

- 12. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to Commercially Available 5-Methyltetrahydrofolic acid-13C5 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5), a critical tool for researchers, scientists, and drug development professionals. This stable isotope-labeled compound is the primary biologically active form of folate and plays a crucial role as an internal standard in quantitative analyses and as a tracer in metabolic studies. Its application is vital for accurate measurements in complex biological matrices and for elucidating the intricacies of one-carbon metabolism.

Commercially Available this compound Suppliers and Specifications

A variety of reputable suppliers offer this compound in different forms and purities to cater to diverse research needs. The following table summarizes the key quantitative data from prominent suppliers for easy comparison.

| Supplier | Catalog Number | Product Name | Form | Isotopic Purity | Chemical Purity |

| MedChemExpress | HY-113046S | This compound | Acid | Not Specified | ≥98.0% |

| Cambridge Isotope Laboratories, Inc. | CLM-9548 | 5-Methyltetrahydrofolic acid (glutamic acid-13C5) | Acid | 99 atom % 13C[1] | 95% (CP)[1] |

| Cambridge Isotope Laboratories, Inc. | CLM-7321-N | 5-Methyltetrahydrofolic acid, calcium salt (glutamic acid-13C5) | Calcium Salt | 98 atom % 13C | 95% (CP) |

| Sigma-Aldrich | 803162 | 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | Acid | 99 atom % 13C[1] | 95% (CP)[1] |

| LGC Standards | TRC-M330136 | 5-Methyltetrahydrofolic Acid (Glamic Acid-13C5) Calcium Salt Hydrate | Calcium Salt Hydrate | Not Specified | Not Specified |

The Role of 5-Methyltetrahydrofolic Acid in One-Carbon Metabolism

5-Methyltetrahydrofolic acid is a central player in one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA), amino acids, and for the methylation of various molecules, including DNA, RNA, and proteins.[2][3] The folate cycle, a key component of one-carbon metabolism, is responsible for the transfer of one-carbon units.[4][5][6]

The following diagram illustrates the central role of 5-MTHF in the folate and methionine cycles. The 13C5-labeled glutamate (B1630785) portion of 5-MTHF allows it to be used as a tracer to study the flux through these critical pathways.

Experimental Protocols: Quantification of 5-MTHF in Biological Samples

The use of this compound as an internal standard is crucial for the accurate quantification of endogenous 5-MTHF in biological matrices such as plasma, serum, and red blood cells by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

Sample Preparation

A generalized workflow for the extraction of folates from biological samples is outlined below. Specific details may vary depending on the sample matrix and the specific laboratory protocol.

Detailed Methodologies:

-

Plasma/Serum Sample Preparation:

-

To a known volume of plasma or serum (e.g., 100-500 µL), add a precise amount of 5-MTHF-13C5 internal standard solution.[9][11]

-

Add a protein precipitation agent, such as perchloric acid, trichloroacetic acid, or a mixture of organic solvents (e.g., acetonitrile (B52724), methanol).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for a specified time (e.g., 10-15 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

For cleaner samples, the supernatant can be directly injected into the LC-MS/MS system. For more complex matrices or to achieve lower detection limits, an optional Solid Phase Extraction (SPE) step can be performed.[8]

-

If SPE is not used, the supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial LC mobile phase.

-

-

Red Blood Cell (RBC) Folate Extraction:

-

Lyse a known volume of packed RBCs with a lysis buffer (e.g., containing ascorbic acid to prevent folate oxidation).

-

Add the 5-MTHF-13C5 internal standard.

-

Treat the lysate with a deconjugase enzyme (e.g., from chicken pancreas) to convert polyglutamated folates to their monoglutamate forms for analysis.

-

Proceed with protein precipitation and subsequent steps as described for plasma/serum samples.

-

LC-MS/MS Analysis

The following provides a general framework for the LC-MS/MS analysis of 5-MTHF.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of folates.

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with a small percentage of formic acid or acetic acid to control pH and improve ionization) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of 5-MTHF and its labeled internal standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (unlabeled 5-MTHF) and the internal standard (5-MTHF-13C5).

-

Data Analysis: The concentration of endogenous 5-MTHF in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 5-MTHF and a fixed concentration of the internal standard.

The logical relationship for quantification is depicted in the following diagram:

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, pharmacology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for measuring the primary active form of folate in biological systems. Furthermore, as a metabolic tracer, it provides invaluable insights into the complex and vital pathways of one-carbon metabolism. The availability of high-quality 5-MTHF-13C5 from various commercial suppliers, coupled with robust and well-established analytical methodologies, empowers scientists to advance our understanding of folate's role in health and disease.

References

- 1. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 3. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. medlink.com [medlink.com]

- 6. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of 5-Methyltetrahydrofolate and Folic Acid Levels in Maternal and Cord Blood Serum: Longitudinal Evaluation of Japanese Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 13C Labeled Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of Carbon-13 (¹³C) labeled compounds. As stable, non-radioactive isotopes, ¹³C labeled molecules are invaluable tools in metabolic research, pharmacokinetic studies, and drug development, offering a safe and effective means to trace the fate of molecules in biological systems. Adherence to proper laboratory practices is paramount to ensure the integrity of experimental data and the safety of all personnel.

Understanding 13C Labeled Compounds: A Safety Profile

Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay and emit radiation, thus posing no radiological hazard. The safety and handling of a ¹³C labeled compound are therefore dictated by the chemical and toxicological properties of the molecule itself, not the isotopic label. In essence, the safety precautions for a ¹³C labeled compound are identical to those for its unlabeled counterpart.

Safety Data Sheets (SDS) for various ¹³C labeled compounds confirm that the isotope does not confer additional hazards. For instance, elemental ¹³C is not classified as a hazardous substance. Any potential risks associated with a ¹³C labeled compound will be inherent to the parent molecule.

Quantitative Data on Common 13C Labeled Compounds

The primary difference between a ¹³C labeled compound and its unlabeled form is a slight increase in molecular weight. This mass shift is the basis for their detection and quantification in mass spectrometry-based analyses. Other physical and chemical properties are generally considered to be identical for practical laboratory purposes.

Table 1: Physical and Chemical Properties of Selected 13C Labeled Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Appearance |

| D-Glucose (U-¹³C₆) | ¹³C₆H₁₂O₆ | 186.11 | ≥99 atom % ¹³C | White to off-white solid |

| L-Alanine (U-¹³C₃) | ¹³C₃H₇NO₂ | 92.07 | ≥99 atom % ¹³C | White to off-white solid |

| Palmitic acid-¹³C₁₆ | ¹³C₁₆H₃₂O₂ | 272.44 | ≥99 atom % ¹³C | White solid |

Table 2: Toxicological Data for Selected Compounds (Labeled or Unlabeled)

| Compound | CAS Number (Unlabeled) | Acute Toxicity (Oral LD50, Rat) | Health Hazard Classification |

| D-Glucose | 50-99-7 | 25,800 mg/kg | Not classified as hazardous |

| L-Alanine | 56-41-7 | No data available | Not classified as hazardous |

| Palmitic acid | 57-10-3 | >10,000 mg/kg | Not classified as hazardous |

| Carbon Tetrachloride | 56-23-5 | 2350 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled; Carcinogen |

Note: The toxicological data for the labeled compounds are assumed to be identical to their unlabeled counterparts.

Risk Assessment and General Safety Precautions

A thorough risk assessment is mandatory before working with any chemical, including ¹³C labeled compounds. The following workflow outlines the key steps in this process.

General Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area. For compounds that are volatile or may form dusts, use a chemical fume hood.

-

Storage: Store ¹³C labeled compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the specific storage recommendations on the product's certificate of analysis. Stock solutions are typically stored at -20°C in amber vials to protect from light.

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling any chemical.

-

Spill and Waste Management: In case of a spill, follow the procedures outlined in the SDS for the unlabeled compound. Dispose of waste containing ¹³C labeled compounds in accordance with federal, state, and local regulations for non-radioactive chemical waste. The disposal procedures are generally the same as for the unlabeled compound.

Experimental Protocols

The following are detailed protocols for common applications of ¹³C labeled compounds.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses stable isotope-labeled amino acids to metabolically label proteins.

Methodology:

-

Media Preparation: Prepare two versions of the cell culture medium: a "light" medium containing the natural amino acids (e.g., L-arginine and L-lysine) and a "heavy" medium where the light amino acids are replaced with their ¹³C labeled counterparts (e.g., L-arginine-¹³C₆ and L-lysine-¹³C₆). Use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

Cell Adaptation: Culture two separate populations of the same cell line in the "light" and "heavy" media for at least five to six cell doublings to achieve near-complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to one cell population, while the other serves as a control.

-

Cell Harvesting and Lysis: Harvest both cell populations, count the cells, and mix them in a 1:1 ratio. Lyse the combined cells to extract the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs, which are distinguished by their mass difference.

13C Metabolic Flux Analysis (13C-MFA)

¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a cell by tracing the flow of ¹³C atoms from a labeled substrate through metabolic pathways.

Methodology:

-

Tracer Selection and Media Preparation: Choose a ¹³C-labeled substrate appropriate for the pathway of interest (e.g., [U-¹³C₆]glucose for central carbon metabolism). Prepare a culture medium containing the labeled substrate.

-

Cell Culture and Labeling: Culture cells in the labeling medium for a sufficient duration to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This typically requires incubation for a period equivalent to several cell doublings.

-

Quenching and Metabolite Extraction: Rapidly halt all enzymatic activity by quenching the cells, for example, by flash-freezing in liquid nitrogen or using a cold solvent. Extract the intracellular metabolites using a suitable solvent system (e.g., cold 80% methanol).

-

Analytical Measurement: Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs) of the metabolites.

-

Data Analysis and Flux Calculation: Use specialized software to correct the raw data for the natural abundance of ¹³C. The corrected MIDs are then used in computational models of cellular metabolism to estimate the intracellular metabolic fluxes.

Use of 13C Labeled Internal Standards in Quantitative LC-MS Analysis

¹³C labeled compounds are ideal internal standards for quantitative analysis by LC-MS because they have nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience the same matrix effects.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of the unlabeled analyte and the ¹³C labeled internal standard. From these, prepare calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.

-

Sample Preparation: Spike a known amount of the ¹³C labeled internal standard into all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process.

-

Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The analyte and the ¹³C labeled internal standard will be separated from other matrix components by the liquid chromatography system and detected by the mass spectrometer.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples by calculating their analyte-to-internal-standard peak area ratio and interpolating this value on the calibration curve.

Application in Drug Development

¹³C labeled compounds play a critical role throughout the drug development pipeline, from early discovery to clinical trials.

By leveraging the safety and analytical advantages of ¹³C labeled compounds, researchers and drug development professionals can gain critical insights into metabolic processes, elucidate drug mechanisms of action, and accelerate the development of new therapeutics. A commitment to rigorous safety practices and experimental protocols is essential for harnessing the full potential of this powerful technology.

Understanding Folate Metabolism with Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Folate, a crucial B-vitamin, plays a central role in a myriad of physiological processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions.[1][2][3] Given its importance, aberrant folate metabolism is implicated in a range of pathologies, from neural tube defects to cancer and cardiovascular disease.[4][5] Stable isotope tracing has emerged as a powerful and indispensable tool for elucidating the intricate dynamics of folate metabolism in vivo and in vitro, offering unparalleled insights into folate absorption, distribution, and intracellular fate.[6][7][8] This technical guide provides a comprehensive overview of the application of stable isotopes in folate research, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic pathways and workflows.

Core Principles of Stable Isotope Tracing in Folate Metabolism

Stable isotope labeling involves the use of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to "tag" folate molecules.[8][9] These labeled folates are introduced into a biological system, and their metabolic fate is tracked using sensitive analytical techniques like mass spectrometry.[10][11] This approach allows for the differentiation between the exogenously administered labeled folate and the endogenous unlabeled pool, enabling the precise measurement of metabolic fluxes, turnover rates, and bioavailability.[12][13]

Stable Isotope Dilution Assays (SIDAs) are a cornerstone of quantitative folate analysis.[4][5][8] In a SIDA, a known amount of a stable isotope-labeled folate vitamer is added as an internal standard to a biological sample.[4][5] By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) vitamer using mass spectrometry, the absolute concentration of the endogenous folate can be accurately determined, correcting for any losses during sample preparation and analysis.[8]

Key Experimental Protocols

The accurate quantification of folate vitamers using stable isotopes relies on robust and validated experimental protocols. The following sections detail common methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Stable Isotope Dilution LC-MS/MS Analysis of Folates in Biological Tissues

This protocol is adapted from methodologies used for quantifying various folate vitamers in tissue samples.[4][5]

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: To approximately 5-25 mg of tissue, add a known amount of deuterated internal standards (e.g., [²H₄]-5-methyltetrahydrofolic acid, [²H₄]-5-formyltetrahydrofolic acid, [²H₄]-tetrahydrofolic acid).[4][5]

-

Extraction Buffer: Add 2 mL of an extraction buffer (e.g., 20 g/L ascorbic acid and 200 mmol/L MES with 6.5 mmol/L DTT, pH 5, containing 0.1% Triton X-100).[4][5] Ascorbic acid and DTT are crucial for preventing the oxidation of labile folates.

-

Homogenization and Lysis: Homogenize the sample for 10 seconds and then place it in a chilled ultrasonic bath for 30 minutes to ensure complete cell lysis.[4][5]

-

Enzymatic Deconjugation: To convert polyglutamated folates to their monoglutamate forms for accurate quantification, add rat serum and chicken pancreas suspension and incubate for 4 hours at 37°C.[4][5]

-

Protein Precipitation: Precipitate proteins by adding acetonitrile (B52724) containing ¹³C-labeled folate forms as internal standards.[14][15]

-

Purification: Centrifuge the sample and purify the supernatant using strong anion exchange solid-phase extraction.[12]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the folate vitamers using a suitable HPLC column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[16][17] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[17][18]

-

Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[14][18] Specific parent-to-product ion transitions for each folate vitamer and its corresponding stable isotope-labeled internal standard are monitored for quantification.[18]

Protocol 2: In Vivo Folate Bioavailability Study Using Deuterium-Labeled Folic Acid

This protocol outlines a general approach for assessing the absorption and metabolism of folic acid in human subjects.[6][19]

1. Study Design:

-

Saturation Phase: Administer saturation doses of unlabeled folic acid (e.g., 2 mg/day) for 7 days to ensure body stores are replete.[6]

-

Dosing: After an overnight fast, administer a known dose of deuterium-labeled folic acid (e.g., [²H₄]folic acid).[6][19]

-

Sample Collection: Collect urine samples over a 48-hour period.[6]

2. Sample Analysis:

-

Urine Preparation: Treat urine samples to deconjugate folate polyglutamates and purify the folates.

-

LC-MS/MS Quantification: Quantify the amount of deuterated folate excreted in the urine using a validated LC-MS/MS method.[6]

3. Data Analysis:

-

The percentage of the ingested dose of labeled folate excreted in the urine provides a measure of its bioavailability.[6] Kinetic modeling can be applied to data from chronic administration studies to understand folate turnover rates in different body pools.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing stable isotope dilution assays for folate analysis.

Table 1: Performance of Stable Isotope Dilution Assays for Folate Quantification

| Analyte | Matrix | Method | LOD (nmol/L) | LOQ (nmol/L) | Recovery (%) | Reference |

| 5-Methyltetrahydrofolate (5-mTHF) | Serum | LC-MS/MS | 0.07 - 0.52 | - | - | [14][15] |

| Folic Acid (FA) | Serum | LC-MS/MS | 0.07 - 0.52 | - | - | [14][15] |

| 5-Formyltetrahydrofolate (5-fTHF) | Serum | LC-MS/MS | 0.07 - 0.52 | - | - | [14][15] |

| Tetrahydrofolate (H₄folate) | Food | LC-MS/MS | 0.17 - 0.33 µ g/100g | 0.51 - 0.96 µ g/100g | - | [18] |

| Tetrahydrofolate (H₄folate) | Tissue | LC-MS/MS | - | - | 97 - 107 | [4] |

| 5-Methyltetrahydrofolate (5-CH₃-H₄folate) | Tissue | LC-MS/MS | - | - | 93 - 112 | [4] |

| 5-Formyltetrahydrofolate (5-CHO-H₄folate) | Tissue | LC-MS/MS | - | - | 101 - 116 | [4] |

| Folic Acid | Tissue | LC-MS/MS | - | - | 89 - 106 | [4] |

Table 2: Folate Concentrations in Human Serum from Healthy Donors (n=168)

| Folate Vitamer | Mean Concentration (nmol/L) | Percentage of Total Folate | Reference |

| 5-Methyltetrahydrofolate (5mTHF) | 19.47 | 85.8% | [14][15] |

| 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) | 2.75 | 12.1% | [14][15] |

| Folic Acid (FA) | 0.48 | 2.1% | [14][15] |

| 5-Formyltetrahydrofolate (5fTHF) | 0.00 | 0.0% | [14][15] |

| Total Serum Folate | 22.7 | 100% | [14][15] |

Visualizing Folate Metabolism and Experimental Workflows

Diagrams are essential for understanding the complex relationships within folate metabolism and the logical flow of experimental procedures.

Caption: Core pathways of one-carbon metabolism mediated by folate.

Caption: Experimental workflow for folate quantification using a stable isotope dilution assay (SIDA).

Conclusion and Future Directions

The use of stable isotopes has revolutionized our understanding of folate metabolism, providing a quantitative framework to investigate its complexities in health and disease. The methodologies outlined in this guide, particularly stable isotope dilution LC-MS/MS, offer high precision, accuracy, and specificity for the analysis of various folate vitamers and their metabolites.[4][18] As research in this field continues to advance, the application of stable isotope tracing will be instrumental in developing novel diagnostic and therapeutic strategies targeting folate-dependent pathways. Future studies will likely focus on more sophisticated kinetic modeling to unravel the tissue-specific dynamics of folate metabolism and its interplay with other metabolic networks.[19] The continued development of high-resolution mass spectrometry and novel labeled compounds will further enhance our ability to probe the intricacies of the folate-mediated one-carbon network.

References

- 1. The dynamics of folic acid metabolism in an adult given a small tracer dose of 14C-folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]

- 5. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracing for Folate-mediated One-Carbon Trafficking in Colon Cancer Cells and a 3-D Cell Model of embryogenesis [norecopa.no]

- 8. books.rsc.org [books.rsc.org]

- 9. Preparation of stable isotopically labeled folates for in vivo investigation of folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of isotope-labeled and unlabeled folates and folate catabolites in urine samples by stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. bevital.no [bevital.no]

- 15. Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]

- 19. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 5-Methyltetrahydrofolic acid-¹³C₅ as an Internal Standard in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid (5-MTHF) is the most abundant and biologically active form of folate in the human body. It plays a crucial role in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of nucleotides (DNA and RNA) and amino acids, as well as for methylation reactions critical to gene regulation and neurotransmitter synthesis. Accurate quantification of 5-MTHF in biological matrices is vital for clinical research, nutritional status assessment, and drug development.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly specific and sensitive method for the determination of 5-MTHF. The use of a stable isotope-labeled internal standard, such as 5-Methyltetrahydrofolic acid-¹³C₅ (5-MTHF-¹³C₅), is indispensable for accurate quantification.[1] This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for the correction of variability introduced during sample preparation and analysis, including extraction efficiency and matrix effects.[1] 5-MTHF-¹³C₅ is particularly well-suited for this purpose as it co-elutes with the unlabeled 5-MTHF, but is distinguishable by its mass-to-charge ratio (m/z), ensuring reliable quantification.

These application notes provide detailed protocols for the quantification of 5-MTHF in human plasma and serum using LC-MS/MS with 5-MTHF-¹³C₅ as an internal standard.

One-Carbon Metabolism Pathway

Caption: Simplified diagram of the one-carbon metabolism pathway.

Experimental Workflow for 5-MTHF Quantification

Caption: General experimental workflow for LC-MS/MS quantification of 5-MTHF.

Experimental Protocols

Protocol 1: Protein Precipitation Method for Human Serum

This protocol is a simplified method suitable for high-throughput analysis.

1. Materials and Reagents

-

Human serum samples

-

5-MTHF-¹³C₅ internal standard solution (e.g., 20.0 nmol/L in acetonitrile)[2]

-

Acetonitrile (B52724) (LC-MS grade)

-

Ascorbic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

2. Sample Preparation

-

Pipette 60 µL of human serum into a microcentrifuge tube.[2]

-

Add 7 µL of 200 mmol/L ascorbic acid to stabilize the folates.[2]

-

Add 120 µL of acetonitrile containing the 5-MTHF-¹³C₅ internal standard (final concentration of 20.0 nmol/L).[2]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).[2]

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: Methanol (B129727).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: A typical gradient could be: 10% B for 7 min, ramp to 50% B over 14 min, increase to 100% B for 2 min, hold for 1 min, then return to initial conditions and equilibrate for 9 min.[1]

-

Injection Volume: 10 µL.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

-

MRM Transitions:

-

5-MTHF: Monitor appropriate precursor and product ions (e.g., m/z 460.2 → 313.1).

-

5-MTHF-¹³C₅: Monitor appropriate precursor and product ions (e.g., m/z 465.2 → 318.1).

-

Protocol 2: Solid-Phase Extraction (SPE) Method for Human Serum

This protocol offers enhanced cleanup compared to protein precipitation, reducing matrix effects.

1. Materials and Reagents

-

All reagents from Protocol 1.

-

Solid-phase extraction cartridges (e.g., Strong Anion-Exchanger (SAX), 100 mg, 1 mL).[1]

-

Methanol (LC-MS grade).

-

Equilibration buffer (e.g., pH 7).

-

Elution solution.

2. Sample Preparation

-

Spike 0.5 mL of serum with the 5-MTHF-¹³C₅ internal standard.[4][5]

-

Condition the SPE cartridge with two volumes of methanol followed by two volumes of equilibration buffer.[1]

-

Load the serum sample onto the conditioned cartridge.

-

Wash the cartridge with two volumes of equilibration buffer and allow it to run dry.[1]

-

Elute the folates with 0.5 mL of the elution solution.[1]

-

Filter the eluate through a 0.22 µm PVDF filter into an autosampler vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Conditions

-

Use the same or similar LC-MS/MS conditions as described in Protocol 1.

Protocol 3: Affinity Chromatography Method for Human Plasma

This protocol provides the highest degree of selectivity and is often considered a gold-standard for folate analysis.

1. Materials and Reagents

2. Sample Preparation

-

Add 20 µL of an internal standard solution containing 5-MTHF-¹³C₅ to 2 mL of plasma.[7]

-

Perform sample purification using FBP affinity columns according to the manufacturer's instructions.[3][6]

-

The eluent from the affinity column can be concentrated and then analyzed by LC-MS/MS.[3]

3. LC-MS/MS Conditions

-

LC System: HPLC system.

-

Column: Superspher 100RP18 (4 µm).[6]

-

Mobile Phase: 0.1 mol/L acetic acid (pH 3.3):acetonitrile (90:10).[6]

-

Flow Rate: 250 µL/min.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

-

Selected Ion Monitoring (SIM):

Data Presentation

The following tables summarize typical quantitative data from LC-MS/MS methods for 5-MTHF using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for 5-MTHF Quantification

| Parameter | Method 1 (Plasma)[3] | Method 2 (Plasma/Urine)[6] | Method 3 (Serum)[5] | Method 4 (Serum)[2] |

| Linearity Range | 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L | 0 - 9 x 10⁻⁹ mol/L | 0.94 - 97 ng/mL | 0.1 - 140 nmol/L |

| Limit of Detection (LOD) | 1.2 x 10⁻¹¹ mol/L | 0.2 x 10⁻⁹ mol/L | Not Reported | 0.07 - 0.52 nmol/L |

| Limit of Quantification (LOQ) | Not Reported | 0.55 x 10⁻⁹ mol/L | Not Reported | S/N ratio of 10 |

Table 2: Precision and Recovery Data for 5-MTHF Quantification

| Parameter | Method 1 (Plasma)[3] | Method 2 (Plasma)[1] | Method 3 (Serum)[5] | Method 4 (Serum)[2] |

| Intra-assay CV (%) | < 8.6% | 3.35% (for 60 µL) | Not Reported | 5.0% - 9.9% |

| Inter-assay CV (%) | < 9.0% | 3.66% (for 60 µL) | 5.3% | 3.3% - 9.5% |

| Recovery (%) | Not Reported | 99.3% - 102% | Not Reported | 103% - 108% |

Conclusion

The use of 5-Methyltetrahydrofolic acid-¹³C₅ as an internal standard provides a robust and reliable method for the accurate quantification of 5-MTHF in biological matrices by LC-MS/MS. The protocols outlined above, ranging from high-throughput protein precipitation to highly selective affinity chromatography, can be adapted to suit the specific needs of the research or clinical question. The excellent linearity, sensitivity, precision, and recovery data reported in the literature underscore the suitability of this approach for demanding applications in clinical diagnostics, nutritional assessment, and drug development.

References

- 1. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bevital.no [bevital.no]

- 3. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Folates Using 5-Methyltetrahydrofolic acid-13C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins critical for a variety of biological processes, including nucleotide synthesis, DNA methylation, and homocysteine remethylation.[1] Accurate quantification of folate levels in biological matrices is crucial for clinical research, nutritional studies, and drug development. 5-Methyltetrahydrofolic acid (5-MTHF) is the most abundant and biologically active form of folate in the human body.[2][3] This application note provides a detailed protocol for the quantitative analysis of folates in biological samples, such as serum and plasma, using a stable isotope dilution assay (SIDA) with 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, 5-MTHF-13C5, is added to the sample at the beginning of the extraction process.[6][7] This standard is chemically identical to the analyte of interest (5-MTHF) but has a different mass due to the incorporation of five 13C atoms.[2] During sample preparation, any loss of analyte will be accompanied by a proportional loss of the internal standard. The sample is then subjected to purification, typically by solid-phase extraction (SPE), followed by chromatographic separation using HPLC or UHPLC.[5][8] The eluent is introduced into a tandem mass spectrometer, which selectively detects and quantifies the native analyte and the labeled internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in Multiple Reaction Monitoring (MRM) mode.[4][6] The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, providing a highly accurate and precise measurement.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the LC-MS/MS method for folate analysis using 5-MTHF-13C5 as an internal standard, compiled from various studies.

Table 1: Linearity and Range

| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

| 5-Methyltetrahydrofolic acid | Serum | 0.94 - 97 ng/mL | Not Specified | [7] |

| Folic Acid | Human Plasma | 0.249 - 19.9 ng/mL | ≥ 0.999 | [9] |

| 5-Methyltetrahydrofolic acid | Human Plasma | 5.05 - 50.5 ng/mL | ≥ 0.996 | [9] |

| Folates | Serum | 25 pg/mL - 1000 ng/mL | > 0.98 | [10] |

| 5-Methyltetrahydrofolic acid | Orange Juice | 60 - 300 ng/mL | 0.955 | [11] |

Table 2: Precision and Accuracy

| Analyte | Matrix | Sample Volume | Precision Type | CV (%) | Accuracy/Recovery (%) | Reference |

| 5-Methyltetrahydrofolic acid | Serum | 0.5 mL | Replicate Analysis (n=4) | 5.3 | Not Specified | [7] |

| 5-Methyltetrahydrofolic acid | Plasma | 60 µL | Inter-day | 3.66 | Not Specified | [6] |

| 5-Methyltetrahydrofolic acid | Plasma | 30 µL | Inter-day | 5.02 | Not Specified | [6] |

| 5-Methyltetrahydrofolic acid | Plasma | 60 µL | Intra-assay | 3.35 | Not Specified | [6] |

| 5-Methyltetrahydrofolic acid | Plasma | 30 µL | Intra-assay | 4.51 | Not Specified | [6] |

| 5-Methyltetrahydrofolic acid | Plasma | 60 µL | Inter-injection | 3.70 | Not Specified | [6] |

| 5-Methyltetrahydrofolic acid | Plasma | 30 µL | Inter-injection | 7.42 | Not Specified | [6] |

| Folic Acid | Human Plasma | Not Specified | Intra-day & Inter-day | < 15% (at LLOQ) | 85-115% | [9] |

| 5-Methyltetrahydrofolic acid | Human Plasma | Not Specified | Intra-day & Inter-day | < 15% (at LLOQ) | 85-115% | [9] |

| 5-Methyltetrahydrofolic acid | Orange Juice | Not Specified | Replicate Analysis (n=4) | 3.35 | Not Specified | [12] |

Experimental Protocols

Materials and Reagents

-

5-Methyltetrahydrofolic acid (5-MTHF) analytical standard

-

This compound (5-MTHF-13C5) internal standard[2]

-

Folic Acid and other folate standards (as required)

-

LC-MS grade water, methanol (B129727), and acetonitrile

-

Formic acid or acetic acid

-

Ammonium acetate

-

Ascorbic acid (as an antioxidant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange - SAX)[6]

-

Human serum or plasma (for calibration curve and quality controls)

Standard and Internal Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of 5-MTHF and 5-MTHF-13C5 in an appropriate solvent (e.g., phosphate (B84403) buffer or water containing an antioxidant like ascorbic acid) at a concentration of approximately 1 mg/mL.[6] Store these solutions at -20°C or below in the dark.[6]

-